molecular formula C11H16N2O2 B1334125 2-(3,5-Dimethylphenoxy)propanohydrazide CAS No. 587852-62-8

2-(3,5-Dimethylphenoxy)propanohydrazide

Cat. No.: B1334125
CAS No.: 587852-62-8
M. Wt: 208.26 g/mol
InChI Key: BFDPGHYRXROEHO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 3,5-dimethylphenoxy group. Its structure combines a phenoxy moiety with electron-donating methyl groups, which influence its electronic and steric properties, thereby affecting reactivity and interactions in biological systems.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPGHYRXROEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374402
Record name 2-(3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587852-62-8
Record name 2-(3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-(3,5-Dimethylphenoxy)propanohydrazide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compound 3h : N’-(2-(3,5-Dimethylphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide

  • Structure: Contains a 3,5-dimethylphenoxy acetyl group linked to a benzohydrazide with a pyrrole substituent.
  • Synthesis : Yield = 72%; m.p. = 166–168°C.
  • FTIR Peaks : 3400 cm⁻¹ (NH), 1720 cm⁻¹ (C=O).

Compound 5h : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(3,5-dimethylphenoxy)acetyl)benzohydrazide

  • Structure : Differs from 3h in the pyrrole substitution (2,5-dimethyl vs. unsubstituted).
  • Synthesis : Yield = 76%; m.p. = 158–160°C.
  • FTIR Peaks : 3318 cm⁻¹ (NH), 1649 cm⁻¹ (C=O).

Comparison :

  • The methyl substitution on the pyrrole ring in 5h reduces the melting point by ~8°C compared to 3h, suggesting altered crystallinity due to steric effects.
  • Both compounds share similar carbonyl (C=O) and NH stretching frequencies, indicating conserved hydrazide functionality.

Pyrazole and Benzylidene Derivatives

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide

  • Structure : Incorporates a pyrazole ring and a benzylidene group with ethoxy and hydroxy substituents.
  • Key Features : The ethoxy and hydroxy groups enhance solubility in polar solvents, while the pyrazole ring may contribute to metal-binding or antioxidant activity.

Comparison :

Triazine-Based Hydrazides

2-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N′-[(E)-4-(trifluoromethyl)phenyl]propanohydrazide

  • Structure : Features a triazine ring and a trifluoromethylphenyl group.

Comparison :

  • The triazine core distinguishes these compounds from 2-(3,5-dimethylphenoxy)propanohydrazide, offering sites for hydrogen bonding and π-π stacking, which are critical in drug-receptor interactions.

Phenoxy Acetohydrazide Derivatives

2-(2,4-Dimethylphenoxy)acetohydrazide

  • Structure: Acetohydrazide analog with 2,4-dimethylphenoxy substitution.
  • Synthesis : Requires harsh reflux conditions due to low acidity of 2,4-dimethylcarbolic acid (electron-donating methyl groups).
  • Key Features : Methyl positioning (2,4 vs. 3,5) alters steric hindrance and electronic effects, influencing reaction kinetics and yields.

Comparison :

  • The propanohydrazide chain in 2-(3,5-dimethylphenoxy)propanohydrazide provides greater conformational flexibility compared to the acetohydrazide backbone.

Agrochemical Analogs

Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)

  • Structure: Combines triazine and 3,5-dimethylphenoxy groups.
  • Application: Used as a herbicide, indicating the 3,5-dimethylphenoxy moiety’s role in pesticidal activity.

Comparison :

  • The triazine ring in triaziflam introduces herbicidal properties, whereas 2-(3,5-dimethylphenoxy)propanohydrazide’s hydrazide group may favor pharmacological applications.

Biological Activity

2-(3,5-Dimethylphenoxy)propanohydrazide is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : 2-(3,5-dimethylphenoxy)propanohydrazide
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 587852-62-8

The biological activity of 2-(3,5-Dimethylphenoxy)propanohydrazide is primarily attributed to its hydrazide functional group, which enables it to interact with various biological targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This interaction may lead to the inhibition or activation of specific biochemical pathways, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that 2-(3,5-Dimethylphenoxy)propanohydrazide exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic prospects in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of 2-(3,5-Dimethylphenoxy)propanohydrazide using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
    • Results indicated a significant reduction in DPPH radicals compared to control samples, suggesting strong antioxidant properties.
  • Antimicrobial Efficacy :
    • In vitro tests were conducted against Escherichia coli and Staphylococcus aureus.
    • The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL respectively, indicating promising antimicrobial activity.
  • Inflammation Modulation :
    • A case study involved administering the compound in a murine model of induced inflammation.
    • Observations showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(3,5-Dimethylphenoxy)propanohydrazide, a comparison with similar compounds was conducted:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
2-(3,5-Dimethylphenoxy)propanohydrazideHighModerateHigh
2-(2-Methylphenoxy)propanohydrazideModerateLowModerate

This table illustrates that while similar compounds exist, 2-(3,5-Dimethylphenoxy)propanohydrazide demonstrates superior antioxidant and anti-inflammatory activities.

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